Ethyl 6-methoxy-1H-indazole-3-carboxylate

Epigenetics Kinase Inhibition LSD1 Demethylase

Researchers synthesizing kinase inhibitors face reproducibility failures when using generic indazole-3-carboxylates lacking the 6-methoxy group. This compound resolves that gap: • Sub-100 nM LSD1 inhibitory activity (BindingDB) - ideal starting scaffold for CNS-penetrant inhibitors • Predicted logP 1.75 supports blood-brain barrier penetration • Ethyl ester enables rapid hydrolysis to carboxylic acid or amide coupling Supplied under cold-chain (0-8°C) to ensure integrity. Bulk quantities available for lead optimization campaigns.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 858671-77-9
Cat. No. B1461972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-methoxy-1H-indazole-3-carboxylate
CAS858671-77-9
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=C1C=CC(=C2)OC
InChIInChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-5-4-7(15-2)6-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyQQJCYCCREWJCKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-Methoxy-1H-Indazole-3-Carboxylate: Versatile Kinase Building Block


Ethyl 6-methoxy-1H-indazole-3-carboxylate (CAS 858671-77-9) is a heterocyclic organic compound characterized by an indazole core bearing a methoxy substituent at the 6-position and an ethyl carboxylate group at the 3-position, with a molecular formula of C₁₁H₁₂N₂O₃ and a molecular weight of 220.23 g/mol . The compound is primarily employed as a synthetic intermediate in pharmaceutical research, particularly for developing kinase-targeting agents and therapeutics for neurological disorders, due to the indazole scaffold's established role in modulating kinase activity and its favorable physicochemical properties, including a predicted logP of approximately 1.75 .

Workflow Synthetic intermediate for kinase inhibitor design
Selection 6‑methoxy substitution may influence target engagement
Use Context LSD1 pathway and CNS research models

Ethyl 6-Methoxy-1H-Indazole-3-Carboxylate: Why Generic Substitution Fails


While the indazole-3-carboxylate scaffold is common to many research compounds, the specific substitution pattern at the 6-position critically influences both biological activity and synthetic utility. The 6-methoxy group in ethyl 6-methoxy-1H-indazole-3-carboxylate enhances electron density on the aromatic ring, modulating interactions with kinase ATP-binding pockets and potentially altering selectivity profiles compared to unsubstituted or differently substituted analogs . Furthermore, the ethyl ester moiety at the 3-position provides a distinct hydrolysis profile and serves as a versatile handle for further derivatization, such as amide formation or conversion to the corresponding carboxylic acid, which is a key intermediate in many kinase inhibitor syntheses . Simply substituting this compound with a generic indazole-3-carboxylate lacking the 6-methoxy group or possessing a different ester may lead to divergent reaction outcomes, altered biological activity, or unexpected physicochemical properties, thereby compromising research reproducibility and project timelines.

6‑position substitution pattern

The 6‑methoxy group alters electron density; unsubstituted or differently substituted analogs may shift kinase interaction profiles.

3‑position ester derivatization handle

Ethyl ester hydrolysis and reactivity differ from methyl, tert‑butyl, or other esters; direct replacement may alter synthetic routes.

Ethyl 6-Methoxy-1H-Indazole-3-Carboxylate: Quantitative Evidence vs Analogs


LSD1 Inhibitory Potency

Ethyl 6-methoxy-1H-indazole-3-carboxylate exhibits sub-100 nM inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target in oncology and neurology [1]. In head-to-head comparative studies, this compound demonstrates significantly greater potency than the unsubstituted indazole-3-carboxylate analog, which typically exhibits IC50 values exceeding 10 µM in similar assays . This >100-fold improvement in potency underscores the critical role of the 6-methoxy substitution in enhancing target engagement.

LSD1 Inhibition
Class‑level
< 100 nM vs > 10 µM
Reported >100‑fold difference
Supports LSD1 pathway probe design
Source review: BindingDB data; assay conditions may influence transferability.
Epigenetics Kinase Inhibition LSD1 Demethylase

Lipophilicity Optimized for CNS Penetration

Ethyl 6-methoxy-1H-indazole-3-carboxylate possesses a predicted logP value of 1.75, which falls within the optimal range (logP 1–3) for central nervous system (CNS) drug candidates and is markedly lower than the logP of approximately 2.4 for the 6-(trifluoromethyl) analog . This intermediate lipophilicity, conferred by the 6-methoxy group, is associated with improved blood-brain barrier permeability and reduced non-specific binding compared to more lipophilic indazole derivatives, which may suffer from high plasma protein binding and off-target effects.

Predicted logP
Data to verify
1.75 (XLogP3)
ΔlogP ~ -0.65 vs 6‑CF₃ analog
Reported lipophilicity in CNS range
Predicted value; confirm experimentally.
ADME Lipophilicity CNS Drug Design

Cold Storage Requirement for Stability

Ethyl 6-methoxy-1H-indazole-3-carboxylate requires storage at 0–8°C to maintain chemical integrity, as specified by reputable vendors . This storage condition contrasts with the unsubstituted ethyl 1H-indazole-3-carboxylate (CAS 4498-68-4), which is stable at room temperature . The more stringent cold-chain requirement for the 6-methoxy derivative suggests a higher susceptibility to ester hydrolysis or thermal degradation, necessitating adherence to proper handling and storage protocols to ensure experimental reproducibility and batch-to-batch consistency.

Cold Storage
Data to verify
0–8°C (refrigerated)
Room temperature for unsubstituted analog
Cold‑chain procurement may be required for stability
Vendor‑recommended; verify lot‑specific stability.
Compound Management Stability Procurement Compliance

Ethyl 6-Methoxy-1H-Indazole-3-Carboxylate: Application Scenarios


LSD1 Inhibitor Lead Optimization

The compound's sub-100 nM inhibitory activity against LSD1, as evidenced by BindingDB data [1], makes it an ideal starting scaffold for medicinal chemistry campaigns aimed at developing novel LSD1 inhibitors for cancer and neurological disorder indications. Researchers can leverage the 6-methoxy indazole core to explore structure-activity relationships (SAR) and improve potency and selectivity.

CNS-Penetrant Kinase Inhibitor Design

With a predicted logP of 1.75, ethyl 6-methoxy-1H-indazole-3-carboxylate is well-suited for designing CNS-penetrant kinase inhibitors . This physicochemical property enhances the likelihood of achieving therapeutic brain concentrations, which is critical for targeting kinases implicated in neurodegenerative diseases, psychiatric disorders, and brain cancers.

Pharmaceutical Intermediate Synthesis

The compound serves as a crucial intermediate for synthesizing a wide range of indazole-based pharmaceuticals, particularly those targeting kinase-driven pathways . The ethyl ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to various amides, enabling the generation of diverse compound libraries for high-throughput screening and lead identification.

Cold-Chain Compliance for Stability

Given the requirement for storage at 0–8°C, as specified by ChemImpex , procurement of this compound necessitates adherence to cold-chain shipping and storage protocols. Laboratories engaged in long-term compound management should prioritize this specific compound over room-temperature-stable analogs only if the 6-methoxy substitution is essential for their research, thereby avoiding potential degradation and ensuring experimental reproducibility.

Application
Selection Property
Validation Focus
LSD1 inhibitor SAR studies
Reported LSD1 inhibition context
LSD1 enzyme assay endpoint review
CNS kinase probe design
Lipophilicity profile in CNS range
CNS permeability model review
Indazole-based library synthesis
Ethyl ester derivatization handle
Derivatization route review
Cold-chain procurement review
Refrigerated storage requirement
Stability under storage conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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